Cas no 903584-89-4 (5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile)

5-4-(2-Chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core linked to a chlorobenzoyl group and a chlorophenyl-substituted oxazole-carbonitrile moiety. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of electron-withdrawing groups (chloro and nitrile) enhances reactivity, making it suitable for further functionalization. Its rigid oxazole scaffold may contribute to binding affinity in target interactions. The compound's well-defined molecular architecture allows for precise modifications, supporting research in medicinal chemistry and drug discovery. Proper handling and storage are recommended due to its synthetic complexity and potential sensitivity.
5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile structure
903584-89-4 structure
Product Name:5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
CAS No:903584-89-4
MF:C21H16Cl2N4O2
MW:427.28334236145
CID:5425309
Update Time:2025-10-21

5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
    • 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C21H16Cl2N4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2
    • InChI Key: SPPCBPRUTIRGTN-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(C(=O)C3=CC=CC=C3Cl)CC2)=C(C#N)N=C1C1=CC=CC=C1Cl

5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile Pricemore >>

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Additional information on 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile

Comprehensive Overview of 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903584-89-4)

The compound 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile (CAS No. 903584-89-4) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a piperazine core and oxazole ring, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of kinase inhibition and receptor binding, which aligns with current trends in precision medicine.

In recent years, the demand for heterocyclic compounds like 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile has surged due to their versatility in synthetic chemistry. This compound’s chlorophenyl and carbonitrile moieties contribute to its reactivity, enabling its use as a building block for more complex molecules. Its CAS No. 903584-89-4 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and catalysis studies. Notably, its potential applications in neurodegenerative disease research have garnered attention, coinciding with rising public interest in brain health and cognitive therapies.

The synthesis of 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile involves multi-step organic reactions, often leveraging Pd-catalyzed cross-coupling or microwave-assisted synthesis techniques. These methods align with the industry’s shift toward green chemistry and sustainable practices, a topic widely discussed in scientific forums. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its purity, a critical factor for researchers prioritizing reproducibility in their experiments.

From a commercial perspective, suppliers of CAS No. 903584-89-4 emphasize its high batch-to-batch consistency, addressing a common concern among buyers in the fine chemicals market. The compound’s stability under standard storage conditions (2-8°C, inert atmosphere) further enhances its appeal for long-term research projects. Discussions on platforms like ResearchGate and PubMed often highlight its utility in high-throughput screening, a technique gaining traction in drug development pipelines.

Looking ahead, 5-4-(2-chlorobenzoyl)piperazin-1-yl-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is poised to remain a key player in structure-activity relationship (SAR) studies. Its compatibility with computational modeling tools (e.g., molecular docking) aligns with the growing integration of AI-driven drug design, a hot topic in both academia and industry. As regulatory frameworks evolve, transparency in safety data sheets (SDS) and patent landscapes will be crucial for its continued adoption.

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